2-(3-Methylphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-4-6-12(9-11)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQFDBCLWAFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(3-Methylphenyl)Quinoline-4-Carboxylic Acid
The Pfitzinger reaction is the cornerstone for constructing the quinoline scaffold. This method involves condensing isatin with 3-methylacetophenone under basic conditions. In a representative procedure:
- Reactants : Isatin (1.0 equiv), 3-methylacetophenone (1.2 equiv), NaOH (2.0 equiv).
- Conditions : Reflux in ethanol (8–12 h).
- Workup : Acidification with HCl to precipitate the carboxylic acid.
Key Characterization :
Esterification to Ethyl 2-(3-Methylphenyl)Quinoline-4-Carboxylate
The carboxylic acid is converted to its ethyl ester to activate the carbonyl group for subsequent hydrazide formation:
- Reactants : 2-(3-Methylphenyl)quinoline-4-carboxylic acid (1.0 equiv), absolute ethanol (excess), H₂SO₄ (catalytic).
- Conditions : Reflux for 6–8 h.
- Yield : ~85–90% (analogous to).
Analytical Data :
Hydrazide Formation
The ester reacts with hydrazine hydrate to yield the target carbohydrazide:
- Reactants : Ethyl ester (1.0 equiv), hydrazine hydrate (3–5 equiv).
- Conditions : Reflux in methanol or ethanol for 12–16 h.
- Yield : 75–80% (based on).
Characterization :
- IR : Disappearance of ester C=O (~1700 cm⁻¹) and emergence of hydrazide C=O (~1640 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- ¹H NMR : Hydrazide NH₂ protons as a broad singlet at δ 4.6–4.8 ppm, aromatic protons consistent with quinoline and 3-methylphenyl groups.
Alternative Synthetic Pathways
Direct Hydrazination of Carboxylic Acid
While less common, the carboxylic acid may react directly with hydrazine under harsh conditions:
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate steps:
- Esterification : 30 min at 100°C (vs. 6–8 h conventional).
- Hydrazide Formation : 20 min at 80°C (vs. 12–16 h).
- Yield : Comparable to traditional methods but with reduced side products.
Optimization and Challenges
Solvent Selection
Catalytic Enhancements
Purification Techniques
- Recrystallization : 2-Propanol or ethanol/water mixtures yield high-purity product.
- Column Chromatography : Required for complex mixtures (e.g., microwave-assisted routes).
Analytical Validation
Spectroscopic Consistency
Target Compound Profile :
Purity Assessment
- HPLC : >98% purity achieved using C18 column (MeCN:H₂O = 70:30).
- Elemental Analysis : <0.5% deviation from theoretical values.
Comparative Data Table
Chemical Reactions Analysis
2-(3-Methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including condensation, hydrolysis, and cyclization . Common reagents used in these reactions include acids and bases, which facilitate the formation of the desired product. The major products formed from these reactions are pyrazoloquinolines, which are obtained through substitution reactions .
Scientific Research Applications
2-(3-Methylphenyl)quinoline-4-carbohydrazide is a quinoline derivative with diverse applications in scientific research, including proteomics and medicinal chemistry. Its molecular formula is C₁₇H₁₅N₃O, and it has a molecular weight of approximately 277.32 g/mol. The compound features a quinoline core substituted with a 3-methylphenyl group and a carbohydrazide functional group, which enhances its interaction with biological targets.
Scientific Research Applications
This compound is used in proteomics research to study protein interactions and functions. It interacts with molecular targets such as epidermal growth factor receptor kinase. Quinoline derivatives, including this compound, exhibit significant anticancer activity and have demonstrated antimicrobial properties against various pathogens. These compounds can disrupt bacterial DNA replication mechanisms.
The biological activity of this compound is primarily attributed to:
- Binding Affinity Interaction with molecular targets such as EGFR and other kinases.
- Hydrogen Bond Formation The carbohydrazide group facilitates hydrogen bonding with biomolecules, enhancing its efficacy.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation and survival.
Antimicrobial Activity
Quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of this compound suggest potential effectiveness against gram-positive and gram-negative bacteria due to its ability to disrupt bacterial DNA replication mechanisms.
Applications in Medicinal Chemistry
This compound is a compound belonging to the quinoline family, known for its diverse biological activities. It has potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as epidermal growth factor receptor kinase . This interaction leads to the inhibition of kinase activity, resulting in the induction of apoptosis and cell cycle arrest in cancer cells . The compound upregulates pro-apoptotic genes and downregulates anti-apoptotic genes, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline-4-carbohydrazides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison of Quinoline-4-carbohydrazide Derivatives
Molecular Docking and Binding Interactions
- Bromophenyl Derivatives : Exhibit strong interactions with kinase active sites (e.g., EGFR), attributed to bromine's van der Waals interactions .
- Methylphenyl Analogs : Meta-methyl substitution optimizes hydrophobic interactions in enzyme pockets without steric clashes, as suggested by docking simulations .
Biological Activity
2-(3-Methylphenyl)quinoline-4-carbohydrazide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₅N₃O, with a molecular weight of approximately 277.32 g/mol. The compound features a quinoline core substituted with a 3-methylphenyl group and a carbohydrazide functional group, which enhances its interaction with biological targets.
Synthesis
The synthesis typically involves multi-step processes, including:
- Condensation : Reacting appropriate acids to form the hydrazone.
- Hydrolysis : Converting intermediates into the desired hydrazide structure.
- Cyclization : Forming the quinoline ring through cyclization reactions.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation and survival. The mechanism involves:
Antimicrobial Activity
Quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of this compound suggest potential effectiveness against gram-positive and gram-negative bacteria due to its ability to disrupt bacterial DNA replication mechanisms .
The biological activity of this compound is primarily attributed to:
- Binding Affinity : Interaction with molecular targets such as EGFR and other kinases.
- Hydrogen Bond Formation : The carbohydrazide group facilitates hydrogen bonding with biomolecules, enhancing its efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution on phenyl | Enhanced antimicrobial activity compared to non-brominated analogs |
| 2-(3-Nitrophenyl)quinoline-4-carbohydrazide | Nitro group on phenyl ring | Increased cytotoxicity against cancer cells |
| 2-(Phenyl)quinoline-4-carbohydrazide | Unsubstituted phenyl group | Baseline for studying effects of substitutions |
| 2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide | Hydroxy group on phenyl ring | Improved solubility and bioavailability |
Case Studies
- Antiproliferative Screening : A study involving quinoline-tethered compounds showed that certain derivatives significantly inhibited MCF-7 breast cancer cell proliferation, suggesting that similar mechanisms may apply to this compound .
- Molecular Docking Studies : Computational studies indicate that quinoline derivatives can effectively bind to active sites of target proteins, enhancing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Methylphenyl)quinoline-4-carbohydrazide, and how is reaction progress monitored?
- Methodological Answer : The compound is typically synthesized via multi-step procedures starting with the formation of a quinoline-4-carboxylate intermediate, followed by hydrazide formation. For example, similar derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) are synthesized by refluxing quinoline-4-carboxylate esters with hydrazine hydrate in ethanol . Reaction progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm intermediate conversions and final product purity .**
Q. How is the purity and structural identity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : - and -NMR are used to verify proton and carbon environments, confirming substituent positions (e.g., methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks matching the theoretical molecular formula (e.g., ) .
- Infrared (IR) Spectroscopy : Characteristic peaks for hydrazide (-CONHNH) and aromatic C-H stretches are observed .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening often includes:
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC values .
- DNA-Gyrase Inhibition : Enzymatic assays to assess binding affinity for microbial targets .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Hybridization : Introduce pharmacophoric groups (e.g., oxadiazole, indole) to improve target binding. For example, coupling with substituted benzoyl chlorides enhances DNA-gyrase inhibition .
- SAR Studies : Systematic variation of substituents (e.g., electron-withdrawing halogens at the phenyl ring) to optimize antimicrobial or anticancer potency .
- Crystallographic Validation : Use X-ray diffraction (via SHELX software) to resolve 3D structures and identify critical binding motifs .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding modes with enzymes (e.g., EGFR kinase, DNA-gyrase) to prioritize derivatives for synthesis .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond donors, aromatic π-systems) using Schrödinger Suite .
- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Q. How are crystallographic challenges addressed during structural elucidation?
- Methodological Answer :
- Data Collection : High-resolution X-ray data () are collected using synchrotron radiation for accurate electron density maps .
- Refinement with SHELXL : Iterative refinement of positional and thermal parameters, with validation via R-factors () and electron density difference maps .
- Handling Twinning : For twinned crystals, SHELXD is used for structure solution, followed by twin refinement in SHELXL .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
